7-BROMO-1-CHLORO-3,4-DIHYDRO-NAPHTHALENE-2-CARBALDEHYDE
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Overview
Description
7-BROMO-1-CHLORO-3,4-DIHYDRO-NAPHTHALENE-2-CARBALDEHYDE is a chemical compound with the molecular formula C11H8BrClO and a molecular weight of 271.54 g/mol . It is a derivative of naphthalene, characterized by the presence of bromine, chlorine, and an aldehyde group. This compound is primarily used in research and development, particularly in the fields of organic chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-BROMO-1-CHLORO-3,4-DIHYDRO-NAPHTHALENE-2-CARBALDEHYDE typically involves the bromination and chlorination of naphthalene derivatives followed by the introduction of an aldehyde group. One common method includes the following steps:
Bromination: Naphthalene is brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Chlorination: The brominated naphthalene is then chlorinated using chlorine gas or a chlorinating agent like thionyl chloride.
Aldehyde Introduction: The resulting compound undergoes formylation to introduce the aldehyde group, often using reagents like dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
7-BROMO-1-CHLORO-3,4-DIHYDRO-NAPHTHALENE-2-CARBALDEHYDE undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: 7-Bromo-1-chloro-3,4-dihydronaphthalene-2-carboxylic acid.
Reduction: 7-Bromo-1-chloro-3,4-dihydronaphthalene-2-methanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
7-BROMO-1-CHLORO-3,4-DIHYDRO-NAPHTHALENE-2-CARBALDEHYDE is utilized in several scientific research applications:
Mechanism of Action
The mechanism of action of 7-BROMO-1-CHLORO-3,4-DIHYDRO-NAPHTHALENE-2-CARBALDEHYDE involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-3,4-dihydronaphthalen-1(2H)-one: Similar structure but lacks the chlorine and aldehyde groups.
7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde: Contains a benzothiadiazole ring instead of a naphthalene ring.
Uniqueness
7-BROMO-1-CHLORO-3,4-DIHYDRO-NAPHTHALENE-2-CARBALDEHYDE is unique due to the presence of both bromine and chlorine atoms along with an aldehyde group on the naphthalene ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations .
Properties
IUPAC Name |
7-bromo-1-chloro-3,4-dihydronaphthalene-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClO/c12-9-4-3-7-1-2-8(6-14)11(13)10(7)5-9/h3-6H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DREBHODUJYGSPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C2=C1C=CC(=C2)Br)Cl)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40458824 |
Source
|
Record name | 7-Bromo-1-chloro-3,4-dihydronaphthalene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40458824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
283177-40-2 |
Source
|
Record name | 7-Bromo-1-chloro-3,4-dihydronaphthalene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40458824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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